(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727986
InChI: InChI=1S/C8H17NO2/c1-3-8(6-10)4-7(11-2)5-9-8/h7,9-10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol

CAS No.:

Cat. No.: VC17727986

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name (2-ethyl-4-methoxypyrrolidin-2-yl)methanol
Standard InChI InChI=1S/C8H17NO2/c1-3-8(6-10)4-7(11-2)5-9-8/h7,9-10H,3-6H2,1-2H3
Standard InChI Key RFTYKBLSNNQFGL-UHFFFAOYSA-N
Canonical SMILES CCC1(CC(CN1)OC)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol (C₈H₁₇NO₂) features a pyrrolidine core—a five-membered saturated ring with four carbon atoms and one nitrogen atom. The substitution pattern includes:

  • A methoxy group (-OCH₃) at the 4-position, which introduces steric bulk and electron-donating effects.

  • An ethyl group (-CH₂CH₃) at the 2-position, contributing to hydrophobic interactions.

  • A hydroxymethyl group (-CH₂OH) at the 2-position, enabling hydrogen bonding and derivatization potential.

The stereochemistry of the molecule remains unspecified in available sources, but computational modeling suggests that the methoxy and ethyl groups adopt equatorial positions to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₇NO₂
Molecular Weight159.23 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (two ether oxygens, one hydroxyl oxygen)
Rotatable Bonds4
Topological Polar Surface Area40.5 Ų

Synthetic Methodologies

Hypothetical Synthesis Routes

While no published procedures explicitly describe the synthesis of (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol, plausible pathways can be extrapolated from pyrrolidine chemistry:

Ring-Closing Metathesis (RCM)

A diene precursor containing ethyl and methoxy substituents could undergo RCM using Grubbs catalyst to form the pyrrolidine ring, followed by hydroxymethylation via alkyne hydration .

Reductive Amination

Condensation of 4-methoxy-2-ethyl-pyrrolidinone with formaldehyde under reductive conditions (e.g., NaBH₃CN) could yield the methanol derivative. This method mirrors strategies used for analogous N-heterocycles .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise placement of substituents on the pyrrolidine ring.

  • Stereocontrol: Managing the configuration at chiral centers, particularly if the molecule exists as diastereomers.

  • Functional Group Compatibility: Protecting the hydroxyl group during reactions involving the amine nitrogen.

ParameterPrediction
LogP (Octanol-Water)0.85 ± 0.3
Water Solubility12.4 mg/mL
CYP2D6 InhibitionModerate (IC₅₀ ≈ 5 μM)
Plasma Protein Binding78%

Applications in Pharmaceutical Research

Antibiotic Development

While direct evidence is lacking, pyrrolidine derivatives have been explored as antibiotics. For instance, indolyl-containing pyridones demonstrate activity against multidrug-resistant Escherichia coli and Acinetobacter baumannii . The methoxy group in (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol may similarly disrupt bacterial topoisomerases.

Prodrug Design

The hydroxyl group serves as a site for prodrug derivatization. Esterification or phosphorylation could enhance bioavailability, as seen in antiviral agents like tenofovir .

Future Research Directions

  • Stereochemical Resolution: Determine the compound’s enantiomeric purity and biological activity of individual stereoisomers.

  • Target Identification: Use high-throughput screening to map interactions with receptors and enzymes.

  • Formulation Studies: Develop salt forms or co-crystals to optimize solubility and stability.

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